molecular formula C13H13N7O5 B5782824 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B5782824
M. Wt: 347.29 g/mol
InChI Key: WZQBHJNTIMKGHO-MKMNVTDBSA-N
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Description

This compound is a triazinone-based hydrazide derivative characterized by a 3,5-dioxo-1,2,4-triazin-6-yl core linked to a propanehydrazide chain and an (E)-configured 3-nitrophenyl methylidene substituent. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity, solubility, and binding affinity. This structural framework is common in medicinal chemistry for designing enzyme inhibitors or antimicrobial agents, though specific applications for this compound require further investigation .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O5/c1-7(15-10-12(22)16-13(23)19-17-10)11(21)18-14-6-8-3-2-4-9(5-8)20(24)25/h2-7H,1H3,(H,15,17)(H,18,21)(H2,16,19,22,23)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQBHJNTIMKGHO-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the hydrazide group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature control, reagent addition, and product isolation is common to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing primarily in the aromatic substituent and hydrazide chain length. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name (Substituent) Aromatic Substituent Hydrazide Chain Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (3-Nitrophenyl) 3-NO₂-C₆H₄ Propanehydrazide C₁₃H₁₂N₆O₅* ~356.28* Strong electron-withdrawing nitro group; potential for polar interactions
4-Trifluoromethylphenyl analog 4-CF₃-C₆H₄ Propanehydrazide C₁₄H₁₂F₃N₇O₃ 383.29 Lipophilic CF₃ group enhances membrane permeability; moderate steric bulk
2,6-Dichlorophenyl analog 2,6-Cl₂-C₆H₃ Propanehydrazide C₁₃H₁₂Cl₂N₆O₃ 371.18 Electron-withdrawing Cl groups; steric hindrance from ortho substituents
2,5-Dimethoxyphenyl analog 2,5-(OCH₃)₂-C₆H₃ Acetohydrazide C₁₄H₁₅N₅O₅ 333.30 Electron-donating OCH₃ groups; shorter chain may reduce conformational flexibility

*Calculated based on structural similarity to analogs.

Key Observations

The nitro group (target compound) is more polar than CF₃ or Cl, which may reduce logP compared to the trifluoromethyl analog . Electron-Donating Groups (OCH₃): Improve solubility in aqueous media but may decrease metabolic stability due to susceptibility to oxidative demethylation .

Hydrazide Chain Length :

  • The propanehydrazide chain in the target compound and its 4-CF₃/2,6-Cl₂ analogs offers greater conformational flexibility compared to the acetohydrazide chain in the 2,5-(OCH₃)₂ variant. This could influence binding modes in biological targets .

The 2,5-dimethoxyphenyl analog has a well-defined molecular weight (333.30 g/mol) and formula, suggesting standardized synthesis protocols .

In contrast, the target compound’s meta-nitro group minimizes steric effects while maximizing electronic modulation .

Research Implications

While pharmacological data for these compounds are sparse, structural comparisons suggest divergent applications:

  • The 3-nitrophenyl and 2,6-dichlorophenyl analogs may suit targets requiring strong electronic perturbation (e.g., kinase inhibitors).
  • The 4-trifluoromethylphenyl analog’s lipophilicity makes it a candidate for central nervous system (CNS) targets.
  • The 2,5-dimethoxyphenyl analog’s solubility could be advantageous in aqueous formulations .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves:

  • Triazine ring formation : Cyclization of precursors (e.g., cyanoguanidine derivatives) under acidic or basic conditions .
  • Hydrazide coupling : Condensation of the triazine intermediate with a 3-nitrophenyl-substituted hydrazide via Schiff base formation.
    Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Control temperature (60–80°C) to prevent decomposition of the nitro group .
  • Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy :
    • 1^1H and 13^{13}C NMR to confirm hydrazide and triazine moieties (e.g., NH peaks at δ 10–12 ppm, triazine carbonyls at δ 160–170 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 316.32) .
  • FT-IR : Detect functional groups (e.g., C=O stretching at 1650–1750 cm1^{-1}, N-H bending at 1500–1600 cm1^{-1}) .

Q. How does the nitro group at the 3-position influence the compound’s electronic properties?

  • The electron-withdrawing nitro group enhances electrophilicity of the adjacent hydrazone bond, facilitating nucleophilic attacks in reactivity studies.
  • Computational modeling (e.g., DFT calculations) can quantify charge distribution and predict sites for chemical modification .

Advanced Research Questions

Q. How can computational tools (e.g., COMSOL Multiphysics or DFT) model this compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding between the triazine moiety and active-site residues .
  • AI-driven simulations : Train models on existing triazine derivative datasets to predict binding affinities or metabolic stability .
  • Parameter optimization : Adjust force fields to account for the nitro group’s electron-withdrawing effects .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-response assays : Test across a concentration gradient (e.g., 1–100 µM) in cell-free (e.g., DPPH scavenging) and cellular (e.g., ROS detection) systems .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., Triazine B or Hydrazone A) to isolate structural determinants of activity .
  • Mechanistic profiling : Use knockout cell lines or enzyme inhibitors to identify pathways influenced by the compound .

Q. How can reaction mechanisms for oxidation or reduction of this compound be elucidated?

  • Oxidation studies :
    • Use H2_2O2_2 or KMnO4_4 to oxidize the hydrazone bond; monitor by UV-Vis for quinone formation .
  • Reduction studies :
    • Apply NaBH4_4 to reduce the nitro group to an amine; confirm via 1^1H NMR (appearance of NH2_2 peaks) .
  • Kinetic isotope effects : Substitute 2^2H in reactive positions to identify rate-determining steps .

Methodological Challenges and Solutions

Q. How to design experiments validating the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
  • Thermal gravimetric analysis (TGA) : Measure decomposition temperatures to guide storage conditions .
  • Plasma stability tests : Use human plasma to simulate in vivo conditions; quantify parent compound loss over 24 hours .

Q. What statistical methods are appropriate for analyzing dose-dependent biological activity?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values .
  • ANOVA with post-hoc tests : Compare activity across compound analogs or concentrations .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
Hydrazone ALacks triazine ringAntimicrobial only
Triazine BNo nitro groupBroad-spectrum anticancer
Target Compound3-Nitro substitutionDual antioxidant/pro-oxidant
Data adapted from analogs in

Integration with Theoretical Frameworks

  • Link reactivity studies to frontier molecular orbital theory to explain electron transfer mechanisms .
  • Ground biological hypotheses in free radical theory or enzyme inhibition models .

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